N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
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Properties
IUPAC Name |
N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3S/c25-19(16-10-26-14-3-1-2-4-15(14)27-16)20-9-18-22-21-17-6-5-13(23-24(17)18)12-7-8-28-11-12/h1-8,11,16H,9-10H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQXIRMLWGWZTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCC3=NN=C4N3N=C(C=C4)C5=CSC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
Compounds with similar structures, such as other 1,2,4-triazolo[4,3-b]thiadiazines, have been reported to interact with a variety of enzymes and receptors, showing diverse pharmacological activities. These activities include anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects.
Biological Activity
N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a multi-ring structure that includes a triazolo-pyridazine moiety and a benzo[b][1,4]dioxine unit. This configuration suggests potential interactions with various biological targets.
Molecular Formula and Properties
| Property | Value |
|---|---|
| Molecular Formula | C17H14N4O3S |
| Molecular Weight | 342.38 g/mol |
| CAS Number | 1903631-56-0 |
Antiproliferative Activity
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, in studies involving triazolo[4,3-b]pyridazines:
- Compound 4q demonstrated potent antiproliferative activity with IC50 values ranging from 0.008 to 0.014 μM against SGC-7901 (gastric adenocarcinoma), A549 (lung adenocarcinoma), and HT-1080 (fibrosarcoma) cell lines .
The mechanism of action appears to involve the inhibition of tubulin polymerization, a critical process in cell division. This disruption leads to cell cycle arrest at the G2/M phase .
The compound likely interacts with the colchicine binding site on microtubules. This interaction is crucial as it affects microtubule dynamics essential for mitosis:
- Tubulin Inhibition : The binding of the compound to tubulin prevents normal polymerization and destabilizes microtubules, leading to apoptosis in cancer cells .
Study on Anticancer Properties
In a comparative study on various triazolo derivatives:
- Compounds were tested for their ability to inhibit cancer cell proliferation.
- The findings highlighted that modifications in the molecular structure significantly influenced biological activity.
For example:
Preparation Methods
Hydrazine Formation
3-Aminopyridazine (5.0 g, 41.3 mmol) reacts with thiophene-3-carbaldehyde (4.8 g, 43.4 mmol) in ethanol under reflux for 12 hours to yield 3-(thiophen-3-ylmethylene)hydrazinepyridazine. Excess hydrazine hydrate ensures complete imine formation.
Key Parameters
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 80°C (reflux) |
| Reaction Time | 12 hours |
| Yield | 78% |
Cyclization to Triazolo[4,3-b]Pyridazine
The hydrazine intermediate undergoes cyclization using triethoxy methane (10 mL) at 100°C for 6 hours. This step forms the fused triazole ring, yielding 6-(thiophen-3-yl)-triazolo[4,3-b]pyridazine.
Analytical Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 9.12 (s, 1H, triazole-H), 8.76 (d, 1H, pyridazine-H), 7.89–7.82 (m, 2H, thiophene-H).
- LC-MS : m/z 231.28 [M+H]⁺.
Synthesis of 2,3-Dihydrobenzo[b]Dioxine-2-Carboxylic Acid
Ring-Closing Reaction
Catechol (10.0 g, 90.9 mmol) reacts with ethyl bromoacetate (16.3 g, 95.4 mmol) in DMF using K₂CO₃ (15.0 g, 109.1 mmol) at 80°C for 8 hours. Hydrolysis with NaOH (2M, 50°C, 3 hours) yields 2,3-dihydrobenzo[b]dioxine-2-carboxylic acid.
Spectroscopic Confirmation
- IR (KBr) : 1685 cm⁻¹ (C=O stretch).
- ¹³C NMR (100 MHz, CDCl₃) : δ 170.2 (COOH), 117.8–121.4 (aromatic carbons).
Urea Linkage Formation
Activation of Carboxylic Acid
The carboxylic acid (3.0 g, 16.7 mmol) is treated with oxalyl chloride (2.1 mL, 25.1 mmol) in anhydrous dichloromethane (DCM) with catalytic DMF (0.1 mL) at 0°C–25°C for 2 hours. Removal of solvents under vacuum yields the acyl chloride.
Coupling with Methanamine
The acyl chloride reacts with (6-(thiophen-3-yl)-triazolo[4,3-b]pyridazin-3-yl)methanamine (4.1 g, 17.5 mmol) in DCM using DIPEA (3.0 mL, 17.5 mmol) at 25°C for 6 hours. Precipitation in ice-water followed by filtration yields the target compound.
Reaction Monitoring
Analytical Characterization
Spectroscopic Data
Purity Assessment
| Method | Conditions | Purity (%) |
|---|---|---|
| HPLC | C18, 1.0 mL/min | 98.5 |
| LC-MS | ESI+, 70 eV | 99.1 |
Alternative Synthetic Routes
One-Pot Cyclization-Urea Formation
A modified approach condenses 3-aminopyridazine, thiophene-3-carbaldehyde, and 2,3-dihydrobenzo[b]dioxine-2-carboxamide isocyanate in a single pot using microwave irradiation (150°C, 30 minutes). This method achieves a 58% yield but requires rigorous purification.
Solid-Phase Synthesis
Immobilization of the triazolo[4,3-b]pyridazine core on Wang resin enables iterative coupling with Fmoc-protected intermediates. While scalable, this method exhibits lower yields (42%) due to steric hindrance.
Challenges and Mitigation Strategies
Low Solubility of Intermediates
Epimerization During Coupling
- Issue : Racemization at the dioxine stereocenter.
- Solution : Perform reactions at 0°C with HOBt/DIC activation.
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves multi-step reactions, including cyclization of triazolo-pyridazine precursors, thiophene coupling, and carboxamide formation. Key steps require precise temperature control (e.g., reflux in acetonitrile or DMF) and catalysts like iodine or triethylamine to promote cyclization . Solvent selection (e.g., DMF for cyclization) and pH adjustments are crucial to minimize side reactions. Reaction progress should be monitored via thin-layer chromatography (TLC) to isolate intermediates .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the connectivity of the triazolo-pyridazine core, thiophene, and dihydrobenzodioxine moieties. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95% recommended). Infrared (IR) spectroscopy identifies functional groups like amides and ethers . Elemental analysis further confirms stoichiometry .
Q. How does the compound’s structural complexity influence its solubility and stability in biological assays?
The compound’s poor aqueous solubility (common in heterocyclic systems) necessitates the use of co-solvents like DMSO or cyclodextrin-based formulations. Stability studies under varying pH (e.g., simulated gastric fluid) and thermal gravimetric analysis (TGA) can identify degradation pathways. Lyophilization is recommended for long-term storage .
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound’s bioactivity?
Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to targets like kinases or GPCRs by analyzing interactions between the triazolo-pyridazine core and active sites. Quantum mechanics/molecular mechanics (QM/MM) models assess electronic effects of substituents (e.g., thiophene vs. phenyl groups) on binding . Structure-activity relationship (SAR) studies can prioritize synthetic modifications, such as introducing electron-withdrawing groups on the benzodioxine ring .
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?
Discrepancies may arise from poor pharmacokinetic (PK) properties or off-target effects. To address this:
- Perform metabolite profiling (LC-MS/MS) to identify inactive or toxic derivatives.
- Adjust substituents (e.g., replacing the methyl group on the triazole with a trifluoromethyl group) to enhance metabolic stability .
- Validate target engagement using fluorescence polarization assays or surface plasmon resonance (SPR) .
Q. How can reaction pathways be optimized to reduce byproducts during large-scale synthesis?
Use design of experiments (DoE) to systematically vary parameters like temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst loading. Continuous flow chemistry improves heat transfer and reduces side reactions in cyclization steps. Purification via flash chromatography with gradients (hexane/ethyl acetate) enhances yield .
Q. What are the implications of stereoelectronic effects in this compound’s mechanism of action?
The electron-rich thiophene and electron-deficient triazolo-pyridazine create a push-pull system that enhances π-π stacking with aromatic residues in enzyme pockets. Density functional theory (DFT) calculations can map charge distribution and identify pharmacophoric regions for mutagenesis studies .
Methodological Considerations
Q. How to design a robust SAR study for derivatives of this compound?
- Synthesize analogs with systematic substitutions (e.g., halogens, alkyl chains) on the benzodioxine and thiophene rings.
- Test potency in enzyme inhibition assays (IC₅₀) and correlate with computed descriptors (e.g., logP, polar surface area) .
- Use cluster analysis to group compounds by activity and identify critical structural motifs .
Q. What experimental approaches validate target specificity in complex biological systems?
- CRISPR-Cas9 knockout models confirm on-target effects.
- Thermal shift assays (TSA) measure protein stabilization upon compound binding.
- Off-target screening via kinase profiling panels (e.g., Eurofins KinaseProfiler) .
Q. How to address synthetic challenges in introducing the dihydrobenzodioxine carboxamide moiety?
- Employ coupling reagents like HATU or EDCI for amide bond formation under inert atmospheres.
- Protect reactive amines with Boc or Fmoc groups during intermediate steps .
Data Interpretation and Reproducibility
Q. How to troubleshoot inconsistent biological activity across assay platforms?
Q. What safety protocols are critical for handling intermediates with reactive functional groups?
- Use flame-retardant lab coats and fume hoods for reactions involving thiols or chlorinated solvents.
- Monitor air quality for volatile byproducts (e.g., H₂S) using gas detectors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
